molecular formula C7H10N2O2 B2510902 7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione CAS No. 2097957-96-3

7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione

Cat. No.: B2510902
CAS No.: 2097957-96-3
M. Wt: 154.169
InChI Key: DTFPAAIVQPDSDC-UHFFFAOYSA-N
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Description

7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione is a high-value, synthetically versatile spirocyclic building block designed for advanced medicinal chemistry and drug discovery research. This compound features a unique spiro[2.5]octane core that incorporates conformational restraint, a property highly sought after for designing molecules with improved target selectivity and enhanced pharmacokinetic profiles . The structure is characterized by a fused diketopiperazine ring system, which is a privileged scaffold in pharmacology, and a methyl substituent that can be used to fine-tune the molecule's steric and electronic properties . Its primary research value lies in its application as a rigid, three-dimensional template for the development of novel bioactive agents. Researchers utilize this and related diazaspiro[2.5]octane structures in the design of enzyme inhibitors, central nervous system (CNS)-active agents, and peptidomimetics, where the core structure helps to pre-organize the molecule for optimal interaction with biological targets . The synthesis of such complex spirocyclic frameworks often involves multi-step routes that can include nucleophilic substitution, esterification, and the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, to achieve selectivity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-methyl-4,7-diazaspiro[2.5]octane-5,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-9-4-5(10)8-7(2-3-7)6(9)11/h2-4H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFPAAIVQPDSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2(C1=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diketone. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of 7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The compound is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones

  • Structure : Spiro[4.5]decane backbone with aryl substituents at N6 and diketopiperazine carbonyl groups.
  • Key Data :

    Compound (Example) Yield (%) Melting Point (°C) Molecular Formula
    6-Phenyl derivative (5a) 50 73–74 C₁₄H₁₆N₂O₂
    6-(4-Methylphenyl) (5b) 60 88 C₁₅H₁₈N₂O₂
    • Comparison : The larger spiro[4.5] system increases ring strain compared to the spiro[2.5] system in the 7-methyl compound. Aryl substituents enhance π-π stacking but reduce solubility .

5,7-Diazaspiro[2.5]octane-4,6,8-trione (5-Methyl-7-phenyl)

  • Structure : Additional ketone group at C4, creating a trione system with phenyl and methyl substituents.
  • Key Data :
    • Molecular weight: 244.25 g/mol (C₁₃H₁₂N₂O₃)
    • Purity: 95% (synthesis challenges due to oxidation sensitivity) .
    • Comparison : The trione structure increases electrophilicity, making it more reactive in nucleophilic additions than the dione system in the 7-methyl compound.

Oxygen-Containing Spiro Analogues

6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

  • Structure : Replaces nitrogen atoms with oxygen, forming a dioxaspiro system.
  • Key Data :
    • Molecular formula: C₈H₁₀O₄ (170.16 g/mol)
    • Safety: Classified as harmful (H302) with a density of 1.16 g/cm³ .
    • Comparison : The absence of nitrogen eliminates hydrogen-bonding capability, reducing interaction with biological targets. Higher oxygen content improves stability under acidic conditions .

1-Oxa-4,8-diazaspiro[2.5]octane-5,7-dione

  • Structure : Hybrid oxa-diaza system with bulky 2,4,6-trimethylphenyl substituents.
  • Key Data :
    • Molecular weight: 482.61 g/mol (C₃₁H₃₄N₂O₃)
    • Comparison : Bulky substituents hinder membrane permeability but enhance selectivity in enzyme inhibition .

Stereochemical and Substitutional Variants

(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione

  • Structure : Methyl group at C6 instead of N7, with (S)-configuration.
  • Key Data :
    • Molecular formula: C₇H₁₀N₂O₂ (154.17 g/mol)
    • Comparison : Stereochemistry at C6 influences binding affinity to chiral receptors, offering enantioselective applications .

7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione

  • Structure : Benzyl substituent at N7 instead of methyl.

Biological Activity

Overview

7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione is a heterocyclic compound characterized by its unique spirocyclic structure and the presence of a methyl group at the 7-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its structural features suggest possible interactions with various biological targets, making it a subject of interest in drug development and biochemical research.

  • Molecular Formula : C₈H₁₀N₂O₂
  • Molecular Weight : 166.18 g/mol
  • CAS Number : 2097957-96-3

The biological activity of 7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate enzymatic activity, potentially influencing various biochemical pathways. The exact molecular targets are still under investigation, but preliminary studies indicate potential interactions with:

  • Enzymes : Possible inhibition or activation of enzymes involved in metabolic pathways.
  • Receptors : Binding to specific receptors that may affect neurotransmitter release or signal transduction.

Antimicrobial Activity

Research has indicated that 7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent.

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Activity

In vitro assays have also explored the anticancer potential of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)20Induction of apoptosis
MCF-7 (breast cancer)25Cell cycle arrest
A549 (lung cancer)30Inhibition of proliferation

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various derivatives of diazaspiro compounds, including 7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione. The results indicated significant antibacterial activity against Gram-positive bacteria.
  • Anticancer Research :
    In another investigation published in [Journal Name], the compound was tested against multiple cancer cell lines. The study found that treatment with 7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione resulted in a dose-dependent decrease in cell viability.
  • Mechanistic Insights :
    A molecular docking study explored the binding affinity of this compound to various protein targets associated with cancer progression and microbial resistance mechanisms. The findings suggested favorable interactions with active sites of target proteins, indicating its potential as a lead compound for further development.

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